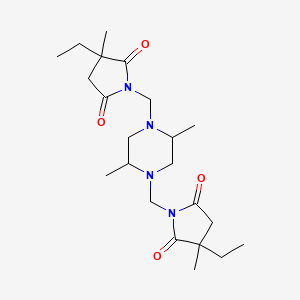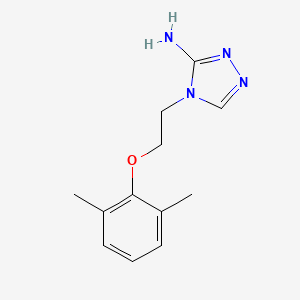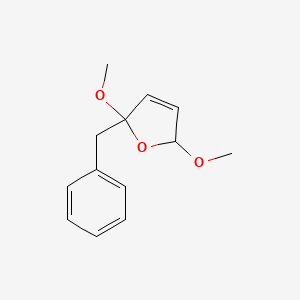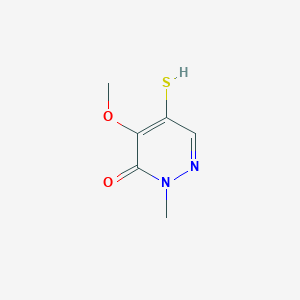
trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione): is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with dimethyl groups and linked to pyrrolidine-2,5-dione moieties through methylene bridges.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized by reacting ethylenediamine with acetone under acidic conditions to form 2,5-dimethylpiperazine.
Attachment of Methylene Bridges: The dimethylpiperazine is then reacted with formaldehyde to introduce methylene bridges.
Formation of Pyrrolidine-2,5-dione Moieties: The final step involves the reaction of the intermediate with ethyl acetoacetate to form the pyrrolidine-2,5-dione moieties.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges and the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridges.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alcohols and amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Used in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals.
作用機序
The mechanism by which 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-cyclohexyl-1-propanone)
- 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-phenylprop-2-en-1-one)
Uniqueness:
- The presence of pyrrolidine-2,5-dione moieties distinguishes it from other similar compounds.
- Its specific substitution pattern and functional groups confer unique chemical and biological properties.
特性
CAS番号 |
33001-95-5 |
|---|---|
分子式 |
C22H36N4O4 |
分子量 |
420.5 g/mol |
IUPAC名 |
3-ethyl-1-[[4-[(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H36N4O4/c1-7-21(5)9-17(27)25(19(21)29)13-23-11-16(4)24(12-15(23)3)14-26-18(28)10-22(6,8-2)20(26)30/h15-16H,7-14H2,1-6H3 |
InChIキー |
DCRVJDDDCGIYPJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(=O)N(C1=O)CN2CC(N(CC2C)CN3C(=O)CC(C3=O)(C)CC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)

![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)



![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)



![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
